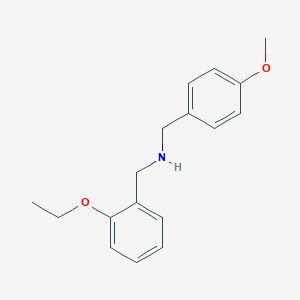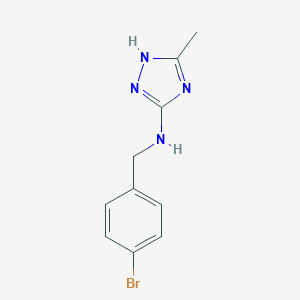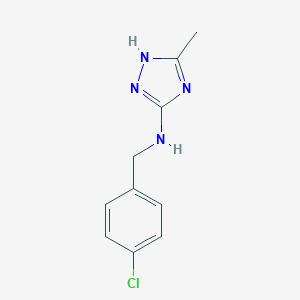
(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine is an organic compound with the molecular formula C17H21NO2 It consists of two benzylamine groups, one substituted with an ethoxy group at the ortho position and the other with a methoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxybenzylamine and 4-methoxybenzylamine.
Condensation Reaction: The two benzylamine derivatives undergo a condensation reaction in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or ketones.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating enzyme activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzylamine: A related compound with a single ethoxybenzyl group.
4-Methoxybenzylamine: A related compound with a single methoxybenzyl group.
2-Methoxybenzylamine: A compound with a methoxy group at the ortho position.
Uniqueness
(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications compared to its mono-substituted counterparts.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-20-17-7-5-4-6-15(17)13-18-12-14-8-10-16(19-2)11-9-14/h4-11,18H,3,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBGVZKANSYCDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-5-methyl-1H-1,2,4-triazol-3-amine](/img/structure/B276611.png)
![N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276612.png)


![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine](/img/structure/B276615.png)
![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
![2-{[5-Bromo-2-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B276623.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid](/img/structure/B276627.png)
